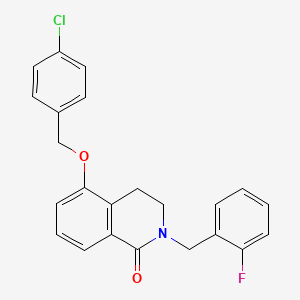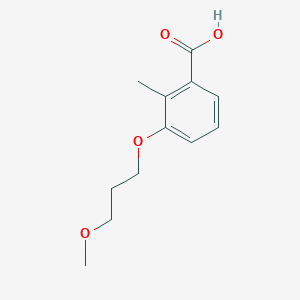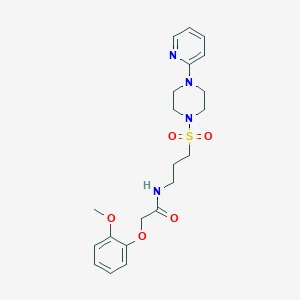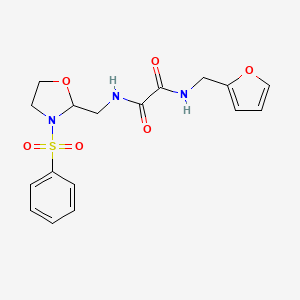![molecular formula C26H21FN6O2 B2683391 3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione CAS No. 898443-73-7](/img/no-structure.png)
3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione is a useful research compound. Its molecular formula is C26H21FN6O2 and its molecular weight is 468.492. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymerization and Material Applications
Compounds with structural features similar to the one mentioned have been involved in the polymerization process to create novel polyureas. For instance, Mallakpour and Rafiee (2003) explored the polymerization of triazolidine-dione derivatives with diisocyanates under various conditions, producing aliphatic-aromatic polyureas with unique physical properties. This research indicates that similar compounds could be synthesized and potentially used in the development of new materials with specific mechanical and chemical properties (Mallakpour & Rafiee, 2003).
Biological Activities
The study of triazino and triazolo purine derivatives has shown that these compounds can possess significant biological activities, including anticancer, anti-HIV, and antimicrobial properties. For example, Ashour et al. (2012) synthesized new triazino and triazolo[4,3-e]purine derivatives, which were tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. Some of these compounds exhibited considerable activity against specific cancer cell lines and moderate anti-HIV activity. This suggests that structurally related compounds, like the one , could also be explored for their potential biological activities and therapeutic applications (Ashour et al., 2012).
Fluorescent Properties for Imaging
Compounds incorporating naphthalimide and piperazine units have been studied for their luminescent properties and potential applications in imaging. For instance, Gan et al. (2003) investigated piperazine substituted naphthalimide derivatives, highlighting their fluorescent properties and potential for photo-induced electron transfer. Such studies indicate the potential of similar compounds for use in fluorescent imaging and as probes in biological systems, due to their ability to undergo changes in fluorescence in response to environmental factors (Gan et al., 2003).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione' involves the synthesis of the triazinone ring system followed by the introduction of the naphthylmethyl and fluorophenyl groups.", "Starting Materials": [ "2,4,6-trichloro-1,3,5-triazine", "4-fluoroaniline", "7,9-dimethylguanine", "naphthalene", "methyl iodide", "potassium carbonate", "acetic acid", "sodium hydroxide", "dimethylformamide", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(4-fluorophenyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazin-6-one", "a. Dissolve 2,4,6-trichloro-1,3,5-triazine in dimethylformamide and add 4-fluoroaniline.", "b. Heat the reaction mixture at 100°C for 24 hours.", "c. Cool the reaction mixture and filter the solid product.", "d. Wash the solid product with chloroform and dry it under vacuum.", "Step 2: Synthesis of 3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazin-6-one", "a. Dissolve 3-(4-fluorophenyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazin-6-one and naphthalene in chloroform.", "b. Add methyl iodide and potassium carbonate to the reaction mixture.", "c. Heat the reaction mixture at 80°C for 24 hours.", "d. Cool the reaction mixture and filter the solid product.", "e. Wash the solid product with chloroform and dry it under vacuum.", "Step 3: Synthesis of 3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione", "a. Dissolve 3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazin-6-one and 7,9-dimethylguanine in acetic acid.", "b. Add sodium hydroxide to the reaction mixture.", "c. Heat the reaction mixture at 80°C for 24 hours.", "d. Cool the reaction mixture and filter the solid product.", "e. Wash the solid product with ethanol and dry it under vacuum." ] } | |
CAS RN |
898443-73-7 |
Product Name |
3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione |
Molecular Formula |
C26H21FN6O2 |
Molecular Weight |
468.492 |
IUPAC Name |
3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthalen-1-ylmethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C26H21FN6O2/c1-30-23-22(24(34)31(2)26(30)35)32-15-21(17-10-12-19(27)13-11-17)29-33(25(32)28-23)14-18-8-5-7-16-6-3-4-9-20(16)18/h3-13H,14-15H2,1-2H3 |
InChI Key |
GFGYVVNSDXWBBF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-(3-ethoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683313.png)
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2683317.png)

![Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylate](/img/structure/B2683321.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2683322.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2683324.png)


![N-(4-butylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2683330.png)
![5-Methyl-3-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2683331.png)